[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O6/c1-18-14-22(32(35)36)11-12-25(18)31-28(33)21(17-30)15-19-10-13-26(37-2)27(16-19)38-29(34)24-9-5-7-20-6-3-4-8-23(20)24/h3-16H,1-2H3,(H,31,33)/b21-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRSWGDXSUDEJD-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate, with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be broken down into key components that contribute to its biological activity:
- Molecular Formula : C19H16N4O5
- Molecular Weight : 380.4 g/mol
- IUPAC Name : (E)-2-cyano-3-(2-methoxy-4-nitroanilino)-N-(2-phenylacetyl)prop-2-enamide
Cytotoxicity
Recent studies have indicated that derivatives of naphthoquinone, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the cytotoxic effects against breast cancer cell line MDA-MB-231, the compound demonstrated potent activity compared to standard chemotherapeutic agents such as cisplatin.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Target Compound | MDA-MB-231 | 0.4 | 78.75 times more potent |
| Target Compound | SUIT-2 | 0.8 | Less potent than cisplatin |
| Target Compound | HT-29 | 0.5 | 50.8 times more potent |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness as a potential anticancer agent.
The mechanism through which the compound exerts its cytotoxic effects is primarily through the induction of apoptosis in cancer cells. Morphological changes observed in treated cells include nuclear condensation and fragmentation, which are indicative of apoptosis. Flow cytometric analysis further confirmed these findings, demonstrating an increase in sub-G1 phase cells, a hallmark of apoptosis.
Figure 1: Apoptotic Induction Mechanism
Apoptosis Induction
Note: This figure illustrates the apoptotic pathway activated by the target compound.
Case Studies
-
Study on MDA-MB-231 Cells :
In vitro studies revealed that the target compound significantly increased apoptosis rates in MDA-MB-231 cells when treated at concentrations as low as 10 µM. The study utilized Hoechst 33,258 staining to visualize apoptotic nuclei and confirmed that the compound effectively induces programmed cell death. -
Topoisomerase II Inhibition :
Another critical mechanism identified involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Docking studies showed that the target compound binds effectively within the active site of topoisomerase II, competing with established inhibitors like doxorubicin.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
